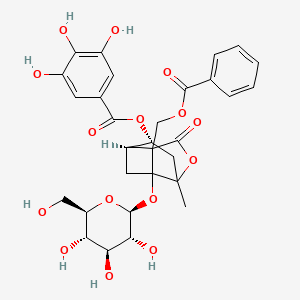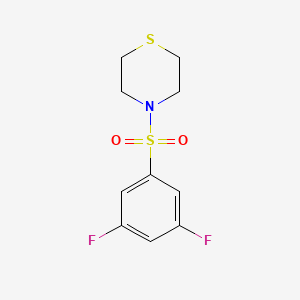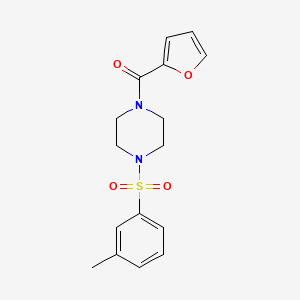
4-O-Galloylalbiflorin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-Galloylalbiflorin is a natural product derived from the root of Paeonia lactiflora Pall . It is a type of monoterpene glucoside .
Molecular Structure Analysis
The molecular formula of 4-O-Galloylalbiflorin is C30H32O15 . The product ion spectra of 4-O-Galloylalbiflorin and 4’-O-Galloylpaeoniflorin differ, even though they are positional isomers .Chemical Reactions Analysis
The fragmentations of the ester parts of 4-O-Galloylalbiflorin were influenced by the neighboring hydroxyl groups . The ionization efficiency of the sodium adduct of albiflorin was higher than that for paeoniflorin .Scientific Research Applications
Inhibition of Cytochrome P450 Enzymes
4-O-galloylalbiflorin has been studied for its effects on cytochrome P450 enzymes (CYP450s), which are crucial in drug metabolism. A 2021 study by Sun et al. found that 4-O-galloylalbiflorin significantly inhibits the activity of CYP3A, 2C9, and 2D in human liver microsomes in a concentration-dependent manner. This inhibition indicates potential drug-drug interactions between 4-O-galloylalbiflorin and drugs metabolized by these enzymes (Sun, He, Sun, & Wei, 2021).
Androgen Receptor Binding Activity
Research conducted in 2009 by Washida et al. isolated 4-O-galloylalbiflorin from the roots of Paeonia lactiflora and found that it showed androgen receptor (AR) binding activity. These findings suggest its potential role in the modulation of androgen activity (Washida, Yamagaki, Iwashita, & Nomoto, 2009).
Potential BACE1 Inhibitor
A study by Hu et al. in 2016 discovered that 4-O-galloylalbiflorin from Paeonia lactiflora Pall. might be a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor. This enzyme is important in the formation of β-amyloid peptides, which are crucial in the development of Alzheimer's disease. The study suggests that 4-O-galloylalbiflorin could be useful in developing drugs for Alzheimer's disease (Hu, Li, Qi, Zhang, Ren, Meng, & Zhao, 2016).
Spectroscopic Analysis in Natural Products
4-O-galloylalbiflorin has also been a subject of interest in spectroscopic studies. For example, Ren et al. (2009) identified 4-O-galloylalbiflorin in Paeonia lactiflora Pall. through spectroscopic data, contributing to the field of natural product chemistry (Ren, Zhang, Ding, Dai, Tu, Cheng, & Yao, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[(3R,4R)-9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3/t15-,18+,19+,21+,22-,23+,26-,28?,29?,30?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHIYEMICNYJGK-NJVRKBDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C[C@H]([C@@H]3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135397096 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2380552.png)


![2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B2380561.png)
![Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2380562.png)



![(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-methylbutanoic acid](/img/structure/B2380568.png)
![N-[2-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2380569.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2380570.png)
![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2380571.png)
![4-[[(E)-3-(5-bromo-2-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2380572.png)